2-(Acetyloxy)-6-methylbenzoic acid

Descripción general

Descripción

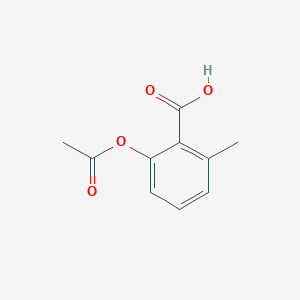

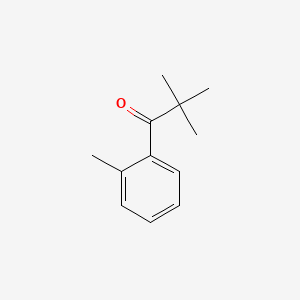

The compound “2-(Acetyloxy)-6-methylbenzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2-(Acetyloxy)” part suggests the presence of an acetoxy group (−OCOCH3) at the 2-position of the benzoic acid . The “6-methyl” part indicates a methyl group (−CH3) at the 6-position of the benzoic acid .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, acetoxy groups can generally be introduced into a molecule from an alcohol in a process known as acetylation . This typically involves the use of acetyl halide or acetic anhydride in the presence of a base .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring (from the benzoic acid) with a carboxylic acid group (−COOH), an acetoxy group (−OCOCH3), and a methyl group (−CH3) attached at the 1, 2, and 6 positions, respectively .

Chemical Reactions Analysis

The compound “this compound” would likely undergo reactions typical of carboxylic acids and esters . For example, it could participate in esterification reactions with alcohols, or hydrolysis reactions under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . The presence of the acetoxy group could also influence its reactivity and other properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Chemical Synthesis and Antibacterial Properties : A study by Cakmak et al. (2022) focused on the synthesis of a novel anhydride derivative from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. The compound exhibited significant antibacterial properties, highlighting its potential in medicinal chemistry and drug development ACS Omega.

Coordination Chemistry : Research by Gerber et al. (2003) demonstrated the interaction of 2-amino-3-methylbenzoic acid with cis-[ReO2I(PPh3)2], leading to the isolation of a complex that could be relevant for understanding metal-ligand interactions in coordination compounds Journal of Coordination Chemistry.

Antimicrobial and Cytostatic Activity

Antimicrobial Activity : The study by Gomes et al. (2003) explored derivatives of 2,4-dihydroxy-6-methylbenzoic acid and their antibacterial effects against various pathogens, suggesting the potential for developing new antimicrobial agents Brazilian Journal of Microbiology.

Cytotoxic Activity : A similar study by Gomes et al. (2006) on 2,4-dihydroxy-6-methylbenzoates demonstrated cytotoxic activities against Artemia salina, indicating potential applications in cancer research and therapy Zeitschrift für Naturforschung C.

Environmental and Analytical Applications

- Photodegradation of Parabens : Research by Gmurek et al. (2015) investigated the photodegradation of parabens, including methyl-, ethyl-, propyl-, and butylparaben, under UV light, which has implications for environmental remediation and understanding the fate of these compounds in natural waters Chemical Engineering Journal.

Solvent Effects and Solubility Studies

- Solubility and Solvent Effect : A study by Zhu et al. (2019) on the solubility of 2-amino-3-methylbenzoic acid across various solvents provided insights into its purification and applications in pharmaceutical formulation Journal of Chemical & Engineering Data.

Mecanismo De Acción

Target of Action

The primary targets of 2-(Acetyloxy)-6-methylbenzoic acid, also known as acetylsalicylic acid or aspirin, are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are potent substances that can cause inflammation, pain, and fever .

Mode of Action

Aspirin acts as an acetylating agent, where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This action results in the irreversible inactivation of the COX enzymes, thereby suppressing the production of prostaglandins and thromboxanes . This makes aspirin different from other NSAIDs, which are reversible inhibitors .

Biochemical Pathways

The action of aspirin affects several biochemical pathways. It disrupts the production of prostaglandins throughout the body by targeting COX-1 and COX-2 . The reduction in prostaglandin production leads to decreased inflammation, pain, and fever . Furthermore, all acetate, regardless of the source, must be converted to acetyl coenzyme A (acetyl-CoA), which is carried out by enzymes known as acyl-CoA short-chain synthetases .

Result of Action

The result of aspirin’s action is the reduction of inflammation, analgesia (relief of pain), the prevention of clotting, and the reduction of fever . These effects are mainly due to the decreased production of prostaglandins and thromboxanes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of the compound . Acidophiles, organisms that thrive under highly acidic conditions, have developed mechanisms to cope with acid or extreme acid environments . .

Direcciones Futuras

The future directions for research on “2-(Acetyloxy)-6-methylbenzoic acid” would depend on its potential applications. For instance, if it shows bioactive properties, it could be studied further for potential medicinal uses . Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic intermediate in organic chemistry .

Análisis Bioquímico

Biochemical Properties

2-(Acetyloxy)-6-methylbenzoic acid is involved in several biochemical reactions, primarily due to its acetyloxy group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the acetyloxy group, releasing acetic acid and the corresponding alcohol. This interaction is crucial in metabolic pathways where esterases play a role in detoxification and metabolism of xenobiotics .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by acting as a ligand for transcription factors, thereby influencing the transcription of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, this compound can bind to enzymes and inhibit or activate their activity. For example, it can inhibit acetyltransferases, enzymes responsible for transferring acetyl groups to various substrates, thereby affecting acetylation processes in the cell . This inhibition can lead to changes in gene expression and protein function, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown potential effects on cellular metabolism and function, including alterations in energy production and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and disruption of metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to acetyl-CoA metabolism. This compound can be metabolized by esterases, leading to the production of acetic acid and the corresponding alcohol . These metabolites can then enter various metabolic pathways, such as the citric acid cycle, contributing to energy production and biosynthesis of essential biomolecules . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For instance, acetylation of specific lysine residues can direct the compound to the nucleus, where it can influence gene expression and chromatin structure . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-acetyloxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRBGUCAZNZFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413573 | |

| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31490-86-5 | |

| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31490-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)

![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)

![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)